1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5NO3. It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,2-difluoro-5-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the compound susceptible to nucleophilic substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized for various applications.
Substituted Benzene Derivatives:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
3,4-Difluoronitrobenzene: Contains only two fluorine atoms and a nitro group, lacking the trifluoromethoxy group, which influences its stability and reactivity.
Uniqueness
1,2-Difluoro-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both nitro and trifluoromethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1,2-difluoro-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQSHGZIUSHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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